molecular formula C28H27FN2O3S B2569533 6-fluoro-1-(3-methylbenzyl)-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one CAS No. 892787-27-8

6-fluoro-1-(3-methylbenzyl)-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Cat. No. B2569533
CAS RN: 892787-27-8
M. Wt: 490.59
InChI Key: NUKKRQKZPHSFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-1-(3-methylbenzyl)-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C28H27FN2O3S and its molecular weight is 490.59. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-1-(3-methylbenzyl)-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-1-(3-methylbenzyl)-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The synthetic analogs of natural compounds, including various quinolone derivatives, have been extensively studied for their anticancer properties. For instance, novel synthetic makaluvamine analogs have demonstrated potent in vitro and in vivo anticancer activities against breast cancer cell lines, suggesting the potential of these compounds as therapeutic agents for cancer treatment. The mechanisms of action often involve the induction of apoptosis, inhibition of cell growth and proliferation, and impacts on various molecular pathways related to cancer progression (Wang et al., 2009).

Antibacterial Properties

Quinolone derivatives have also been explored for their antibacterial properties, with several studies highlighting their effectiveness against both gram-positive and gram-negative bacteria. Novel synthetic approaches have led to the discovery of compounds with significant antibacterial activities, potentially offering new treatments for bacterial infections resistant to conventional antibiotics (Asahina et al., 2008).

Neurological and Neuropsychiatric Disorders

Research into quinolone derivatives extends into the treatment of neuropsychiatric and neurological disorders. Certain tetracyclic quinoxaline derivatives have shown promise as multifunctional drug candidates, exhibiting potent binding affinities to serotonin and dopamine receptors, indicating potential applications in treating disorders such as schizophrenia (Li et al., 2014).

Sensing and Detection Applications

Quinolone derivatives have been utilized in the development of chemosensors for the detection of metal ions in biological and environmental samples. For example, specific quinolone-based sensors have demonstrated remarkable selectivity and sensitivity for monitoring Zn2+ concentrations, showcasing the versatility of these compounds beyond therapeutic applications (Park et al., 2015).

properties

IUPAC Name

6-fluoro-1-[(3-methylphenyl)methyl]-3-(3-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN2O3S/c1-19-7-5-9-21(13-19)17-31-18-27(35(33,34)22-10-6-8-20(2)14-22)28(32)23-15-24(29)26(16-25(23)31)30-11-3-4-12-30/h5-10,13-16,18H,3-4,11-12,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKKRQKZPHSFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCC4)F)S(=O)(=O)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-1-(3-methylbenzyl)-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one

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